molecular formula C13H14F3NO4 B13677393 3-(Trifluoromethyl)benzyl (S)-5-Amino-2-hydroxy-5-oxopentanoate

3-(Trifluoromethyl)benzyl (S)-5-Amino-2-hydroxy-5-oxopentanoate

Cat. No.: B13677393
M. Wt: 305.25 g/mol
InChI Key: SAJLDSTYXWNETQ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzyl (S)-5-Amino-2-hydroxy-5-oxopentanoate is a compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)benzyl (S)-5-Amino-2-hydroxy-5-oxopentanoate typically involves multiple steps. One common approach starts with the preparation of 3-(Trifluoromethyl)benzyl chloride, which is synthesized from trifluoromethylbenzene, metaformaldehyde, sulfuric acid, and thionyl chloride under catalytic conditions . This intermediate is then reacted with (S)-5-Amino-2-hydroxy-5-oxopentanoic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the recycling of solvents and catalysts to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)benzyl (S)-5-Amino-2-hydroxy-5-oxopentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

Scientific Research Applications

3-(Trifluoromethyl)benzyl (S)-5-Amino-2-hydroxy-5-oxopentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)benzyl (S)-5-Amino-2-hydroxy-5-oxopentanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)benzyl (S)-5-Amino-2-hydroxy-5-oxopentanoate is unique due to its combination of a trifluoromethyl group with a chiral amino acid derivative. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C13H14F3NO4

Molecular Weight

305.25 g/mol

IUPAC Name

[3-(trifluoromethyl)phenyl]methyl 5-amino-2-hydroxy-5-oxopentanoate

InChI

InChI=1S/C13H14F3NO4/c14-13(15,16)9-3-1-2-8(6-9)7-21-12(20)10(18)4-5-11(17)19/h1-3,6,10,18H,4-5,7H2,(H2,17,19)

InChI Key

SAJLDSTYXWNETQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC(=O)C(CCC(=O)N)O

Origin of Product

United States

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